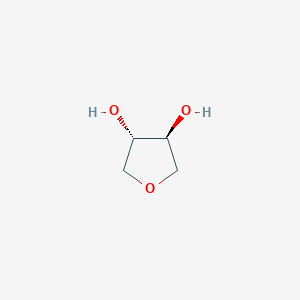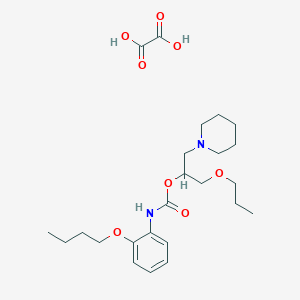![molecular formula C16H13BrClNO4 B138951 {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid CAS No. 141442-08-2](/img/structure/B138951.png)
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid, also known as clofibric acid, is a chemical compound that has been widely used in scientific research. It belongs to the class of fibric acid derivatives and is structurally similar to other drugs such as fenofibrate and gemfibrozil. Clofibric acid has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
Clofibric acid acts as an agonist for PPARs, particularly PPARα. PPARs are nuclear receptors that regulate gene expression by binding to specific DNA sequences in the promoter regions of target genes. Activation of PPARα by {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis.
Effets Biochimiques Et Physiologiques
Clofibric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models and humans. Clofibric acid has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibric acid has several advantages as a tool for investigating biological processes. It is relatively inexpensive and readily available. It has also been extensively studied, and its mechanism of action is well understood. However, {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid has some limitations. It has been shown to have off-target effects, particularly at high concentrations. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid. One area of interest is the development of more selective PPAR agonists that have fewer off-target effects. Another area of interest is the investigation of the role of PPARs in various disease states, such as diabetes and cardiovascular disease. Finally, the development of new methods for delivering {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid to specific tissues or organs could lead to new therapeutic applications.
Méthodes De Synthèse
Clofibric acid can be synthesized through a multi-step process starting from 2,4-dichlorophenol and 4-bromobenzylamine. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form the sodium salt of 2,4-dichlorophenoxyacetic acid. This is then reacted with 4-bromobenzylamine to form the corresponding amide. The amide is then hydrolyzed using hydrochloric acid to yield {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid.
Applications De Recherche Scientifique
Clofibric acid has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Clofibric acid has also been used to study the role of peroxisome proliferator-activated receptors (PPARs) in regulating gene expression.
Propriétés
Numéro CAS |
141442-08-2 |
|---|---|
Nom du produit |
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid |
Formule moléculaire |
C16H13BrClNO4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
2-[2-[(4-bromophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21) |
Clé InChI |
PAOIFRPAIJVWIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
Synonymes |
Fingerclasp protein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



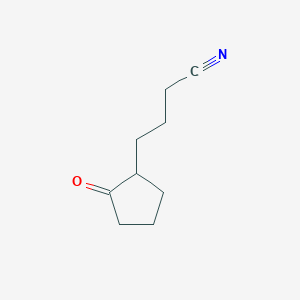
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)

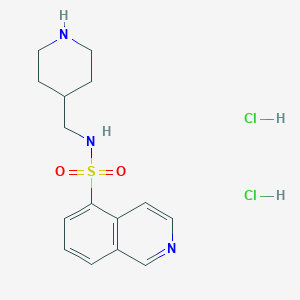
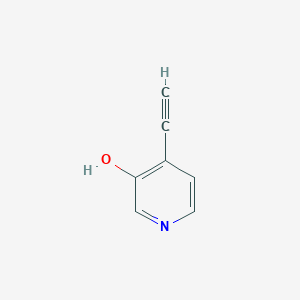
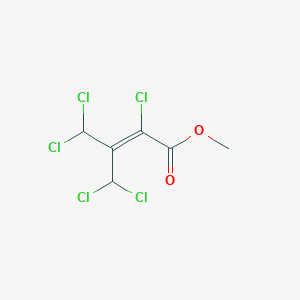
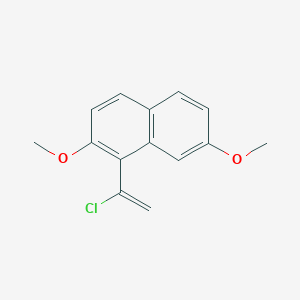
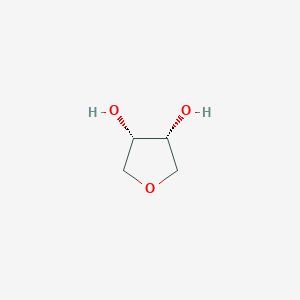
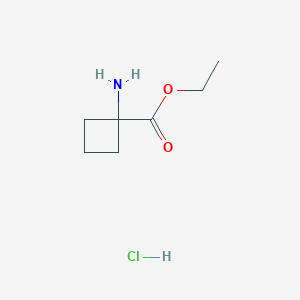
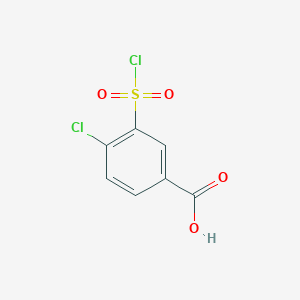
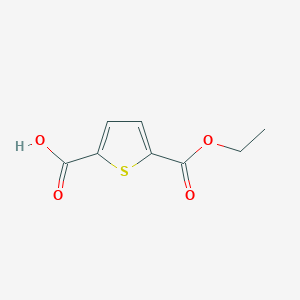
![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
